molecular formula C22H27N3O6 B12037970 N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide CAS No. 769147-34-4

N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide

Cat. No.: B12037970
CAS No.: 769147-34-4
M. Wt: 429.5 g/mol
InChI Key: VWTAGIDBCOQWEX-ZMOGYAJESA-N
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Description

N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a benzylidene moiety, and multiple methoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the propoxybenzamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-1-naphthamide
  • N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)dodecanamide

Uniqueness

N-(2-Oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its propoxybenzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

769147-34-4

Molecular Formula

C22H27N3O6

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]-4-propoxybenzamide

InChI

InChI=1S/C22H27N3O6/c1-5-10-31-17-8-6-16(7-9-17)22(27)23-14-20(26)25-24-13-15-11-18(28-2)21(30-4)19(12-15)29-3/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,27)(H,25,26)/b24-13+

InChI Key

VWTAGIDBCOQWEX-ZMOGYAJESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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